molecular formula C16H20N2OS B443421 (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE

(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE

Cat. No.: B443421
M. Wt: 288.4g/mol
InChI Key: MKBNQMCQEMJHFS-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique chemical structure This compound features a propenamide backbone with a tert-butylphenyl group and a dihydrothiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE typically involves a multi-step process. The starting materials include 4-(tert-butyl)benzaldehyde and 2-aminothiazoline. The key steps in the synthesis are:

    Condensation Reaction: 4-(tert-butyl)benzaldehyde reacts with 2-aminothiazoline under basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is unique due to its combination of a propenamide backbone with a tert-butylphenyl group and a dihydrothiazolyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C16H20N2OS/c1-16(2,3)13-7-4-12(5-8-13)6-9-14(19)18-15-17-10-11-20-15/h4-9H,10-11H2,1-3H3,(H,17,18,19)/b9-6+

InChI Key

MKBNQMCQEMJHFS-RMKNXTFCSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
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(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
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(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
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(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
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(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
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(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE

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